molecular formula C2HBrN2S B1273722 2-Bromo-1,3,4-thiadiazole CAS No. 61929-24-6

2-Bromo-1,3,4-thiadiazole

Cat. No.: B1273722
CAS No.: 61929-24-6
M. Wt: 165.01 g/mol
InChI Key: DQBCRVIBTFHJLM-UHFFFAOYSA-N
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Description

2-Bromo-1,3,4-thiadiazole is a heterocyclic compound containing sulfur, nitrogen, and bromine atoms It is part of the thiadiazole family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-1,3,4-thiadiazole can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with bromine in an acidic medium. Another method includes the cyclization of appropriate precursors in the presence of brominating agents.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.

    Coupling Reactions: It can engage in coupling reactions with aryl or alkyl halides, facilitated by catalysts like palladium.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and alcohols.

    Catalysts: Palladium, copper, and other transition metals.

    Solvents: Organic solvents like dichloromethane, ethanol, and acetonitrile.

Major Products: The reactions typically yield substituted thiadiazoles, which can exhibit enhanced biological or chemical properties.

Scientific Research Applications

Medicinal Chemistry

2-Bromo-1,3,4-thiadiazole and its derivatives have shown promising biological activities:

  • Antimicrobial Activity: Research indicates that derivatives of thiadiazoles exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, a study reported Minimum Inhibitory Concentration (MIC) values significantly lower than those of standard antibiotics.
CompoundMIC (µg/mL)Activity
This compound7.8 (Gram-positive)High
Control (Oxytetracycline)62.5 (Gram-positive)Standard
  • Anticancer Activity: Several studies have documented the cytotoxic effects of thiadiazole derivatives against various cancer cell lines. For example:
Cell LineIC50 (µM)Compound
HCT11613.622-Bromo derivative
PC321.742-Bromo derivative

A notable case study demonstrated that compounds with electron-withdrawing groups enhanced anticancer activity significantly.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in vivo. A study using carrageenan-induced paw edema models showed significant edema inhibition:

Dose (mg/kg)Edema Inhibition (%)
2582.3
Indomethacin (control)48.3

Antioxidant Activity

The antioxidant properties of this compound have also been investigated, with findings suggesting that it can scavenge free radicals effectively, contributing to its potential therapeutic applications.

Case Studies and Research Findings

Several case studies highlight the efficacy of thiadiazole derivatives:

  • Cytotoxic Properties: A comprehensive review indicated that various derivatives exhibited IC50 values ranging from 0.740.74 to 10.0μg/mL10.0\,\mu g/mL against human colon cancer cell lines (HCT116), demonstrating their potential as anticancer agents .
  • Biological Activity Overview: A systematic analysis of thiadiazole compounds revealed their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects .

Industrial Applications

Beyond medicinal chemistry, this compound is utilized in materials science for developing new materials with specific properties such as conductivity and fluorescence. Its unique structural features make it a valuable building block for synthesizing more complex heterocyclic compounds.

Mechanism of Action

The mechanism by which 2-Bromo-1,3,4-thiadiazole exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it can bind to enzymes or receptors, modulating their activity and leading to desired therapeutic outcomes. The exact pathways and targets can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-1,3,4-thiadiazole stands out due to its unique reactivity profile, allowing for diverse chemical modifications and applications. Its bromine atom provides a versatile handle for further functionalization, making it a valuable compound in both research and industrial settings.

Biological Activity

2-Bromo-1,3,4-thiadiazole is a derivative of the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. This article will delve into the biological activity of this compound, summarizing key findings from recent studies and highlighting its mechanisms of action.

Chemical Structure and Properties

This compound has the molecular formula C2HBrN2S\text{C}_2\text{HBrN}_2\text{S} and features a thiadiazole ring substituted with a bromine atom. This structural modification influences its reactivity and biological interactions.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of 1,3,4-thiadiazole can inhibit the proliferation of various cancer cell lines. The compound showed promising results against breast carcinoma (MCF-7), lung carcinoma (A549), and colon carcinoma (HCT116) cells.

Key Findings:

  • Inhibition Concentration (IC50) : The IC50 values for this compound derivatives ranged from 0.74 to 10 µg/mL against HCT116 and H460 cell lines .
  • Mechanism : The anticancer activity is associated with the induction of apoptosis through activation of caspases and inhibition of cell cycle progression .
Cell LineIC50 (µg/mL)Mechanism of Action
MCF-73.29Apoptosis via caspase activation
A54910Cell cycle arrest
HCT1160.74Inhibition of kinase activity

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies have shown that it possesses activity against various bacterial strains and fungi.

Key Findings:

  • Antibacterial Activity : The compound demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Klebsiella pneumoniae.
  • Minimum Inhibitory Concentration (MIC) : Several derivatives exhibited MIC values lower than standard antibiotics used in clinical settings .
Bacterial StrainMIC (µg/mL)Activity Type
Staphylococcus aureus<10Antibacterial
Bacillus subtilis<15Antibacterial
Klebsiella pneumoniae<20Antibacterial

Anti-inflammatory and Anticonvulsant Activities

In addition to its anticancer and antimicrobial properties, this compound has shown promise in anti-inflammatory and anticonvulsant applications.

Key Findings:

  • Anti-inflammatory Effects : The compound has been reported to reduce inflammatory markers in vitro by inhibiting pro-inflammatory cytokines.
  • Anticonvulsant Activity : In animal models, it exhibited significant anticonvulsant effects with reduced toxicity compared to traditional anticonvulsants .

Case Studies

Several case studies highlight the efficacy of this compound in various biological assays:

  • Anticancer Efficacy : A study evaluated a series of thiadiazole derivatives including this compound against multiple cancer cell lines. Results indicated selective cytotoxicity towards cancer cells with minimal effects on normal fibroblasts .
  • Antimicrobial Screening : Another study focused on synthesizing novel derivatives for enhanced antimicrobial activity. The presence of specific substituents significantly improved the antibacterial efficacy compared to unsubstituted analogs .

Properties

IUPAC Name

2-bromo-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBrN2S/c3-2-5-4-1-6-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBCRVIBTFHJLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383575
Record name 2-bromo-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61929-24-6
Record name 2-bromo-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1,3,4-thiadiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Bromo-1,3,4-thiadiazole
2-Bromo-1,3,4-thiadiazole
2-Bromo-1,3,4-thiadiazole
2-Bromo-1,3,4-thiadiazole
2-Bromo-1,3,4-thiadiazole
2-Bromo-1,3,4-thiadiazole

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